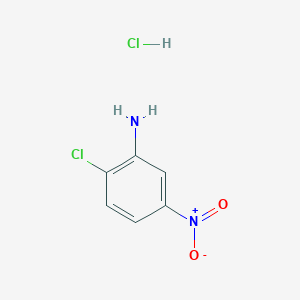

2-Chloro-5-nitroaniline hydrochloride

Description

Contextualization within Nitroaniline and Chlorinated Aromatic Compound Research

2-Chloro-5-nitroaniline (B146338) hydrochloride belongs to the classes of chlorinated aromatic compounds and nitroanilines. Nitroanilines are derivatives of aniline (B41778) containing a nitro group, and their isomers are fundamental building blocks in chemical industries. nih.gov The presence of both a chloro group and a nitro group on the aniline ring significantly influences the compound's reactivity. These electron-withdrawing groups make the aromatic ring susceptible to nucleophilic substitution reactions and modify the basicity of the amino group.

Substituted nitrobenzene (B124822) and aniline derivatives are highly valued as intermediates for a wide array of products including dyes, pigments, pesticides, rubber chemicals, and agricultural products. researchgate.netresearchgate.net The specific arrangement of the chloro, nitro, and amino groups in 2-chloro-5-nitroaniline provides a unique pattern of reactivity, making it a strategic starting point for constructing more complex molecules. The hydrochloride salt form enhances the compound's utility, particularly in contexts requiring improved solubility in aqueous media. Converting insoluble amines into their hydrochloride salts is a common and effective method to make them more soluble in water and acids, which is particularly desirable for substances used in medications. vulcanchem.comstackexchange.com

Historical Perspectives on Synthetic Development and Early Characterization of 2-Chloro-5-nitroaniline

The synthesis of nitroaromatic compounds has been a cornerstone of industrial organic chemistry since the 19th century, primarily driven by the demand for synthetic dyes. The fundamental reactions involved, such as electrophilic aromatic substitution for nitration, are well-established. nih.gov The preparation of 2-chloro-5-nitroaniline and its hydrochloride salt relies on these foundational principles.

A prevalent industrial synthesis route for 2-chloro-5-nitroaniline hydrochloride involves a multi-step process. vulcanchem.comchemicalbook.com This modern approach includes:

Acylation: 3-Chloroaniline (B41212) is treated with formic acid to protect the amino group, forming N-formyl-3-chloroaniline. vulcanchem.com

Nitration: The resulting intermediate is then reacted with a nitrating agent, such as a mixture of nitric acid and acetic anhydride (B1165640), to introduce the nitro group at the 5-position. vulcanchem.com

Hydrolysis and Salt Formation: The nitro intermediate undergoes hydrolysis, typically with sodium hydroxide (B78521), to deprotect the amino group. Subsequent treatment with hydrochloric acid yields the final this compound salt. vulcanchem.com This method is reported to achieve high yields and purity. vulcanchem.com

Early characterization of the parent compound, 2-chloro-5-nitroaniline, has been advanced by techniques like X-ray crystallography, which confirmed its molecular structure. These studies revealed a nearly planar molecule, a feature stabilized by intramolecular hydrogen bonding. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅ClN₂O₂ | cymitquimica.com |

| Molecular Weight | 172.57 g/mol | nih.gov |

| Appearance | Yellow to orange solid | cymitquimica.com |

| Melting Point | 117–121°C (decomposes) | vulcanchem.com |

| Solubility | Soluble in polar solvents like methanol (B129727) and chloroform; less soluble in water. The hydrochloride salt form enhances aqueous solubility. | vulcanchem.comcymitquimica.com |

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Monoclinic | researchgate.net |

| Space group | P2₁/n | researchgate.net |

| a (Å) | 13.6233 (10) | researchgate.net |

| b (Å) | 3.7445 (3) | researchgate.net |

| c (Å) | 13.6420 (9) | researchgate.net |

| β (°) | 91.768 (5) | researchgate.net |

| Volume (ų) | 695.58 (9) | researchgate.net |

Role of 2-Chloro-5-nitroaniline and its Salts in Contemporary Chemical Research

2-Chloro-5-nitroaniline and its hydrochloride salt are crucial intermediates in contemporary chemical synthesis, with applications spanning several fields. nih.gov

In the dye industry , it serves as a precursor for azo dyes, which are known for their vibrant colors and stability. myskinrecipes.com The synthesis of these dyes typically involves diazotization of the amine group on 2-chloro-5-nitroaniline, followed by coupling with an electron-rich aromatic compound.

In pharmaceutical research , the compound is a key building block for synthesizing molecules with potential therapeutic value. myskinrecipes.com Its derivatives have been investigated for various biological activities. For instance, it is a starting material for the synthesis of:

Pyridazinobenzodiazepin-5-ones , which have been studied as non-nucleoside HIV Reverse Transcriptase Inhibitors. researchgate.netresearchgate.net

2-chloro-5,6-dihalo-D-ribofuranosylbenzimidazoles , which are potential agents against human cytomegalovirus infections. researchgate.netresearchgate.net

Anti-inflammatory 1,1-dioxido propenone derivatives . chemicalbook.com

The enhanced aqueous solubility of the hydrochloride salt makes it particularly suitable for biomedical applications where delivery in aqueous systems is necessary. vulcanchem.compharmaoffer.com

Furthermore, 2-chloro-5-nitroaniline is used in the synthesis of other important chemical structures, such as alkyl derivatives of 2-aminobenzenethiols and donor-bridge-acceptor triad (B1167595) compounds containing aromatic sulfur bridges. researchgate.netresearchgate.net Its utility as a versatile chemical intermediate continues to make it a subject of interest in academic and industrial research. myskinrecipes.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloro-5-nitroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2.ClH/c7-5-2-1-4(9(10)11)3-6(5)8;/h1-3H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYWABKQXIXBLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Nitroaniline and Hydrochloride Formation

Established Synthetic Routes for 2-Chloro-5-nitroaniline (B146338)

Several synthetic pathways have been developed to produce 2-chloro-5-nitroaniline, each with distinct starting materials and reaction conditions.

The direct nitration of 2-chloroaniline (B154045) using mixed acid systems, such as a combination of nitric acid and sulfuric acid, is a standard electrophilic aromatic substitution reaction. However, this route is not typically favored for the specific synthesis of 2-chloro-5-nitroaniline. The directing effects of the substituents on the aromatic ring—the ortho-, para-directing amino group and the ortho-, para-directing chloro group—primarily guide the incoming nitro group to the positions ortho and para to the amino group (positions 4 and 6). This results in a mixture of isomers, predominantly 2-chloro-4-nitroaniline (B86195) and 2-chloro-6-nitroaniline, making the isolation of the desired 2-chloro-5-nitroaniline isomer challenging and economically unviable.

One documented method involves the nitration and selective reduction of 4-nitroaniline (B120555) to yield 2-chloro-5-nitroaniline. researchgate.net This process would first involve the introduction of a second nitro group to form a dinitroaniline, followed by a selective reduction of one nitro group and potential substitution of another functional group. A more direct approach related to this starting material would be the chlorination of 4-nitroaniline. However, this often leads to other isomers, such as 2,6-dichloro-4-nitroaniline (B1670479). rsc.orggoogle.com

A more plausible route involving selective reduction starts with 2,4-dinitrochlorobenzene. Through electrochemical methods, one of the nitro groups can be selectively reduced to an amino group. This process has been shown to produce a mixture of chloronitroanilines with a predominant content of 2-chloro-5-nitroaniline (72–76%), achieving a total yield of 83–86%. researchgate.net

A widely employed and efficient method for synthesizing 2-chloro-5-nitroaniline involves a three-step process starting from 3-chloroaniline (B41212). chemicalbook.comgoogle.com This method offers high selectivity and yields.

Acylation: The amino group of 3-chloroaniline is first protected by acylation. This is commonly achieved by reacting 3-chloroaniline with formic acid or acetic anhydride (B1165640). vulcanchem.comchemicalbook.com For instance, treatment with formic acid in a solvent like iso-propyl ether at reflux temperature (80–100°C) yields N-formyl-3-chloroaniline. vulcanchem.com This protection step is crucial to control the subsequent nitration.

Nitration: The acylated intermediate is then nitrified. A mixture of nitric acid and acetic anhydride is used to introduce a nitro group onto the benzene (B151609) ring at a controlled temperature, typically between -5°C and 10°C. chemicalbook.com The acyl group directs the nitration to the position para to it, resulting in the formation of the desired 5-chloro-2-nitro derivative.

Hydrolysis and Salt Formation: The final step is the deprotection of the amino group via hydrolysis. The nitro intermediate is treated with a sodium hydroxide (B78521) solution under reflux, followed by treatment with hydrochloric acid (HCl) to produce the 2-chloro-5-nitroaniline hydrochloride salt. vulcanchem.com This multi-step synthesis can achieve high yields, with some processes reporting a total yield of over 60% and a purity of over 98%. google.com

Table 1: Reaction Conditions for Multi-step Synthesis

| Step | Reagents | Solvent | Temperature | Duration |

| Acylation | 3-Chloroaniline, Formic Acid | iso-Pr ether, Pr ether, Bu ether, or benzene | Reflux | 1-1.5 hours |

| Nitration | Nitric Acid, Acetic Anhydride | - | -5 to 10°C | 2-2.5 hours |

| Hydrolysis | 20-25% Sodium Hydroxide | - | Reflux | 1-1.5 hours |

This table summarizes the typical reaction conditions for the multi-step synthesis of 2-chloro-5-nitroaniline from 3-chloroaniline, as described in the literature. chemicalbook.com

A significant industrial route for the production of 2-chloro-5-nitroaniline starts with the nitration of m-dichlorobenzene to form 2,4-dichloronitrobenzene (B57281), followed by a high-pressure amination reaction. google.comgoogle.com

In this process, 2,4-dichloronitrobenzene is reacted with ammonia (B1221849) in a high-pressure autoclave. google.comguidechem.com The reaction is typically carried out in a solvent such as toluene (B28343) at elevated temperatures, ranging from 140°C to 160°C, and high pressures, from 7.0 to 10.0 MPa. google.comgoogle.com The amination selectively replaces the chlorine atom at the 4-position due to the activating effect of the para-nitro group. After the reaction, the mixture is cooled, and the product is isolated by filtration and purified by crystallization from a solvent like methanol (B129727). chemicalbook.com This method is known for its high yield and purity, with reported yields of up to 91.2% and purities of 99.5%. guidechem.comchemicalbook.com

Table 2: High-Pressure Amination Parameters

| Parameter | Value |

| Starting Material | 2,4-Dichloronitrobenzene |

| Reagent | Liquid Ammonia |

| Solvent | Toluene |

| Temperature | 90 - 160°C |

| Pressure | 1.0 - 10.0 MPa |

| Reaction Time | 2 - 10 hours |

| Reported Yield | up to 91.2% |

This table outlines the key parameters for the synthesis of 2-chloro-5-nitroaniline via high-pressure amination of 2,4-dichloronitrobenzene, based on patent literature. google.comguidechem.comchemicalbook.com

Catalytic chlorination of a suitable nitroaniline precursor is another potential synthetic route. For instance, a continuous chlorination method for nitroaniline has been developed using chlorine gas in the presence of sulfuric acid. researchgate.net However, achieving the desired regioselectivity to produce 2-chloro-5-nitroaniline can be challenging. The direct chlorination of 4-nitroaniline, for example, tends to yield 2,6-dichloro-4-nitroaniline as the major product. rsc.orggoogle.com The choice of starting material and catalyst is critical to direct the chlorination to the desired position.

Industrial Scale Production Considerations and Process Optimization

On an industrial scale, the synthesis of 2-chloro-5-nitroaniline is optimized for cost-effectiveness, safety, and environmental impact. The high-pressure amination of 2,4-dichloronitrobenzene is a common industrial method. google.comguidechem.comchemicalbook.com Process optimization efforts focus on several key areas:

Alternative Reagents: Some patented methods have replaced the traditional nitric acid-sulfuric acid nitrating mixture with nitrogen dioxide. This change helps to reduce the generation of spent acid, thereby minimizing environmental pollution. google.com

Solvent and Catalyst Recycling: The efficiency of the process is improved by recycling solvents and mother liquors from crystallization steps. researchgate.net

Continuous Processes: The development of continuous flow chlorination processes, as opposed to batch reactions, can enhance safety, improve control over reaction conditions, and increase throughput. researchgate.net

These optimizations aim to create a more sustainable and economical manufacturing process for this important chemical intermediate. google.com

Continuous Flow Processes for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation. researchgate.netrsc.org While a specific, detailed protocol for the continuous flow synthesis of 2-chloro-5-nitroaniline is not extensively documented in publicly available literature, the principles of continuous flow have been successfully applied to similar transformations, such as the synthesis of other substituted anilines and the halogenation of nitroaromatics. researchgate.netrsc.orgacs.org

Furthermore, continuous flow systems can facilitate the use of otherwise hazardous reagents in a safer manner. For example, the use of highly reactive gases or corrosive acids can be managed more effectively in the small, controlled environment of a flow reactor. rsc.org The reduction of nitroaromatics to their corresponding anilines has also been successfully demonstrated in continuous flow, utilizing methods such as catalytic hydrogenation. researchgate.netacs.org This approach could be adapted for the final step in the synthesis of 2-chloro-5-nitroaniline, potentially offering a more efficient and scalable alternative to traditional batch reductions.

Strategies for Waste Minimization and Environmental Impact Mitigation in Synthesis

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. In the synthesis of 2-chloro-5-nitroaniline and its derivatives, several strategies can be employed to minimize waste and reduce environmental impact.

One key area for improvement is the reduction of acidic waste generated during the nitration step. Traditional methods often utilize a mixture of nitric and sulfuric acids, leading to the formation of large quantities of spent acid. A greener alternative involves the use of nitrogen dioxide as the nitrating agent, which can significantly reduce the generation of acidic waste. google.com

Formation and Characterization of this compound

This compound is a salt form of the parent aniline (B41778), which can offer advantages in terms of handling, stability, and solubility in certain applications.

The formation of the hydrochloride salt is typically achieved by treating the free aniline with hydrochloric acid. This acid-base reaction results in the protonation of the amino group, forming the corresponding ammonium (B1175870) chloride salt. The resulting hydrochloride is often a crystalline solid that can be isolated from the reaction mixture.

The characterization of this compound involves various analytical techniques to confirm its structure and purity. X-ray crystallography can be used to determine the precise three-dimensional arrangement of the atoms in the crystal lattice. Spectroscopic methods such as infrared (IR) spectroscopy can identify the functional groups present in the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms. Thermal gravimetric analysis (TGA) can be employed to assess the thermal stability of the compound.

Reaction Conditions for Hydrochloride Salt Formation from 2-Chloro-5-nitroaniline

The synthesis of this compound from its free aniline base is a straightforward acid-base reaction. A common industrial method involves the hydrolysis of an N-formyl intermediate with sodium hydroxide, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt. vulcanchem.com

In a typical laboratory-scale preparation, 2-chloro-5-nitroaniline would be dissolved in a suitable organic solvent, and then a solution of hydrochloric acid would be added. The choice of solvent is important to facilitate the reaction and the subsequent isolation of the product. The reaction is often carried out at or below room temperature to control the exothermicity of the neutralization reaction. The resulting this compound, being a salt, is often less soluble in organic solvents than the free aniline and will precipitate out of the solution. The solid product can then be collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried.

The following table summarizes a typical set of reactants for the formation of this compound:

| Reactant | Role |

| 2-Chloro-5-nitroaniline | Starting material (base) |

| Hydrochloric Acid (HCl) | Reagent (acid) |

| Organic Solvent (e.g., Methanol) | Reaction medium |

Purification Techniques for High-Purity Derivatives

Achieving high purity is essential for the use of 2-chloro-5-nitroaniline and its derivatives in subsequent applications. Various purification techniques are employed to remove impurities that may be present from the synthesis process.

Recrystallization is a widely used and effective method for purifying solid organic compounds. The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures.

For the purification of 2-chloro-5-nitroaniline, methanol has been reported as a suitable solvent for recrystallization. researchgate.netchemicalbook.com The crude product is dissolved in a minimum amount of hot methanol to form a saturated solution. As the solution cools, the solubility of the 2-chloro-5-nitroaniline decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration. The efficiency of the recrystallization process is dependent on the choice of solvent, the rate of cooling, and the removal of the mother liquor.

For the hydrochloride salt, a similar recrystallization process can be applied. The choice of solvent is critical and should be one in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at lower temperatures. Methanol has also been suggested for the recrystallization of this compound. vulcanchem.com The general procedure involves dissolving the crude hydrochloride salt in hot methanol and allowing it to cool slowly to form well-defined crystals.

The following table provides a summary of solvents used for the recrystallization of 2-chloro-5-nitroaniline and its hydrochloride salt:

| Compound | Recrystallization Solvent |

| 2-Chloro-5-nitroaniline | Methanol researchgate.netchemicalbook.com |

| This compound | Methanol vulcanchem.com |

Chemical Reactivity and Transformation Pathways of 2 Chloro 5 Nitroaniline

Amination Reactions and Their Selective Transformations

Amination reactions primarily involve the transformation of the existing nitro group into a second amino functionality, yielding a substituted phenylenediamine.

The conversion of the nitro group in 2-chloro-5-nitroaniline (B146338) to an amino group is a common and crucial transformation, leading to the formation of 4-chloro-1,3-diaminobenzene. This reduction can be achieved through various methods, with the choice of reagent allowing for chemoselectivity, especially in molecules with multiple reducible groups.

Catalytic hydrogenation is a highly effective method. commonorganicchemistry.com Reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst are frequently used for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates containing halogen substituents where dehalogenation is a concern, Raney nickel is a suitable alternative catalyst. commonorganicchemistry.com

Metal-based reducing systems in acidic or neutral media also provide reliable pathways for this transformation. Reagents like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), or zinc (Zn) dust with ammonium (B1175870) chloride, are classic and mild methods for the chemoselective reduction of nitro groups to amines. commonorganicchemistry.comscispace.com The use of tin(II) chloride (SnCl₂) is noted for its mildness, allowing for the reduction to proceed in the presence of other sensitive functional groups. commonorganicchemistry.com

Recent research has also focused on developing advanced nanocatalyst systems to improve efficiency and reaction conditions. For instance, studies on related nitroanilines have demonstrated high conversion rates at room temperature using synthesized copper ferrite (B1171679) (CuFe₂O₄) nanoparticles with sodium borohydride (B1222165) as the reducing agent. nih.govnih.govresearchgate.net

Table 1: Comparison of Selected Methods for Nitro Group Reduction

| Reducing System | Catalyst/Co-reagent | Typical Conditions | Notes |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Hydrogen gas atmosphere | Highly efficient, but may cause dehalogenation. commonorganicchemistry.com |

| Catalytic Hydrogenation | Raney Nickel | Hydrogen gas atmosphere | Preferred for halogenated substrates to avoid dehalogenation. commonorganicchemistry.com |

| Metal/Acid Reduction | Iron (Fe) / Hydrochloric Acid (HCl) | Acidic medium, often reflux | A classic, mild, and cost-effective method. youtube.com |

| Metal/Acid Reduction | Tin(II) Chloride (SnCl₂) | Acidic or neutral medium | Provides a mild reduction, preserving other reducible groups. commonorganicchemistry.com |

| Nanoparticle Catalysis | Copper Ferrite (CuFe₂O₄) / NaBH₄ | Aqueous medium, room temp. | Demonstrates high efficiency and rapid conversion in related nitroanilines. nih.govnih.gov |

Nucleophilic Aromatic Substitution Reactions

The electronic structure of 2-chloro-5-nitroaniline makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not feasible for unsubstituted chlorobenzene (B131634).

The chlorine atom at the C2 position is activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group at the C5 position (para to the chlorine). libretexts.orgmasterorganicchemistry.com This activation is a hallmark of nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism. nih.gov First, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. dalalinstitute.com The negative charge of this intermediate is delocalized across the aromatic ring and is significantly stabilized by the para-nitro group. In the second step, the chloride ion is eliminated as the leaving group, restoring the aromaticity of the ring. nih.gov

The synthesis of 5-chloro-2-nitroaniline (B48662) itself often involves an SNAr reaction where 2,4-dichloronitrobenzene (B57281) is treated with ammonia (B1221849), which selectively displaces the chlorine atom at the C2 position due to activation from the ortho-nitro group. google.comgoogle.com Similarly, various nucleophiles, such as amines and alkoxides, can displace the chlorine atom in 2-chloro-5-nitroaniline to synthesize a range of substituted derivatives. For example, reactions of similar 2-chloronitrobenzenes with substituted amines in the presence of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been shown to produce N-substituted-2-nitroanilines in high yields. tandfonline.com

Electrophilic Substitution Reactivity Influenced by Substituent Effects

Further electrophilic substitution on the 2-chloro-5-nitroaniline ring is complex due to the competing directing effects of the existing substituents.

Amino (-NH₂) group: A powerful activating group and ortho-, para-director. byjus.com

Chloro (-Cl) group: A deactivating group due to its inductive effect, but an ortho-, para-director due to resonance. quora.comquora.com

Nitro (-NO₂) group: A strong deactivating group and a meta-director. quora.com

Direct nitration or halogenation of anilines can be problematic. For instance, nitration in a strong acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺), which is a strong deactivating, meta-directing group. chemistrysteps.comlearncbse.in This can lead to a mixture of products, including meta-substituted isomers. byjus.com Therefore, to achieve predictable electrophilic substitution, the amino group is often first derivatized, for example, through acylation.

Derivatization for Advanced Organic Synthesis

Derivatization of 2-chloro-5-nitroaniline, particularly at the amino group, is a key strategy for its use in more complex syntheses. It allows for the modulation of reactivity and the introduction of new functional moieties.

The amino group of 2-chloro-5-nitroaniline readily undergoes acylation with reagents like acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative (an amide). This reaction is fundamental in organic synthesis for several reasons.

Firstly, the conversion of the amino group to an amide group serves as a protective strategy. The amide is significantly less basic and less activating than the free amino group because the nitrogen's lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. chemistrysteps.com This moderation of reactivity prevents unwanted side reactions, such as over-substitution in electrophilic reactions, and protects the amino group from oxidation. chemistrysteps.com

Secondly, the bulky acyl group can provide steric hindrance, which can enhance regioselectivity in subsequent reactions. For example, in electrophilic substitutions, the bulky N-acetyl group often directs the incoming electrophile predominantly to the para position. chemistrysteps.com Finally, the acyl group itself can be a point for further functionalization or can be removed by hydrolysis at a later stage to regenerate the amino group. This compound is used as a chemical reagent in the synthesis of anti-inflammatory 1,1-dioxido propenone derivatives. chemicalbook.com

Table 2: Examples of Acylating Agents for Anilines

| Acylating Agent | Reagent Class | Resulting Functional Group | Purpose |

| Acetyl Chloride | Acyl Halide | Acetamide | Protection, moderation of reactivity. chemistrysteps.com |

| Acetic Anhydride (B1165640) | Acid Anhydride | Acetamide | Protection, moderation of reactivity. chemistrysteps.com |

| Benzoyl Chloride | Acyl Halide | Benzamide | Introduction of a phenyl group, protection. |

| Formic Acid | Carboxylic Acid | Formamide | Used as an initial step in some multi-step syntheses. chemicalbook.com |

Cyclization Reactions for Heterocycle Formation

The structural framework of 2-chloroaniline (B154045) derivatives is a valuable starting point for the synthesis of nitrogen-containing heterocycles, which are significant motifs in pharmaceuticals and materials science. While research specifically detailing the cyclization of 2-chloro-5-nitroaniline is limited, studies on closely related precursors demonstrate the potential of the 2-chloroaniline scaffold in such transformations.

Palladium-catalyzed intramolecular cyclization reactions represent a powerful strategy for constructing diverse heterocyclic rings. Research has shown that diphenylamine (B1679370) intermediates, prepared from the condensation of 2-chloroaniline derivatives and 2-bromostyrene, can be selectively converted into five-, six-, or seven-membered heteroaromatic systems. mit.edunih.gov The remarkable aspect of this methodology is the ability to control the reaction pathway to favor different products by tuning the palladium catalyst's ligand. mit.edunih.gov

From a common diphenylamine precursor, the choice of phosphine (B1218219) ligand directs the cyclization to yield distinct heterocyclic cores:

Dibenzazepines: A seven-membered ring system.

Acridines: A six-membered tricyclic system.

Carbazoles: A five-membered ring system. nih.gov

This ligand-controlled selectivity offers an efficient route to four important classes of heterocycles from a single, common precursor, highlighting the synthetic utility of the 2-chloroaniline structure in building complex molecular architectures. mit.edunih.gov The reaction typically proceeds via the oxidative addition of a Pd(0) complex to the C-Cl bond, followed by an intramolecular C-C or C-N bond formation to construct the new ring. nih.gov

Table 1: Ligand-Controlled Heterocycle Formation from a 2-Chloroaniline Derivative

| Target Heterocycle | Ring Size | Key Reaction Type | Catalyst System Example |

|---|---|---|---|

| 5H-Dibenzazepine | 7-membered | 7-endo Cyclization | Pd₂(dba)₃ / DavePhos (L2) |

| 1-Vinylcarbazole | 5-membered | N-Arylation/Heck Reaction Cascade | Pd₂(dba)₃ / TrixiePhos (L3) |

| 9-Methylacridine | 6-membered | C-H Activation/C-C Coupling | Pd(OAc)₂ / Ligands for C-H activation |

Esterification Reactions

Direct esterification, the reaction between a carboxylic acid and an alcohol, is not a primary transformation pathway for 2-chloro-5-nitroaniline as it lacks a hydroxyl or carboxylic acid functional group. However, the amine group (-NH2) readily undergoes acylation, a related and important reaction where an acyl group is introduced to the nitrogen atom to form an amide. This reaction is analogous to esterification in that it involves the derivatization of a functional group with an acyl source.

The acylation of anilines is a fundamental transformation in organic synthesis. For instance, aniline (B41778) reacts with acetic anhydride to produce acetanilide (B955) (N-phenylacetamide). wikipedia.org This process involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., acetate (B1210297) or chloride). wikipedia.org

For 2-chloro-5-nitroaniline, this reaction would proceed as follows: 2-Chloro-5-nitroaniline + Acylating Agent → N-(2-chloro-5-nitrophenyl)amide + Byproduct

Common acylating agents include:

Acid Anhydrides (e.g., Acetic Anhydride): Yields an N-acylated product and a carboxylic acid byproduct.

Acid Chlorides (e.g., Acetyl Chloride): Yields an N-acylated product and hydrogen chloride (HCl).

This reaction is significant as it converts the basic amine group into a neutral amide group, which alters the compound's chemical properties and reactivity in subsequent synthetic steps. The resulting N-(2-chloro-5-nitrophenyl)amides are valuable intermediates for various chemical products.

Reactions with Phosgene (B1210022) to Form Isocyanates

A key industrial reaction of 2-chloro-5-nitroaniline involves its transformation into 2-chloro-5-nitrophenyl isocyanate through treatment with phosgene (COCl₂). google.com Isocyanates are highly reactive compounds characterized by the -N=C=O functional group and are pivotal building blocks for the synthesis of polyurethanes, pesticides, and pharmaceuticals.

The reaction can be carried out using either 2-chloro-5-nitroaniline or its hydrochloride salt. google.com The process involves reacting the aniline derivative with an excess of phosgene in an inert solvent. google.com The reaction proceeds in stages, initially forming a carbamoyl (B1232498) chloride and hydrochloride mixture at a lower temperature, which then eliminates hydrogen chloride (HCl) upon heating to yield the final isocyanate product. google.com

Detailed process parameters from patent literature describe a robust method for this conversion:

Solvent: An inert solvent, often an aromatic hydrocarbon such as chlorobenzene or o-dichlorobenzene, is used. google.com

Temperature: The reaction is typically initiated at a low temperature (e.g., -10°C to +20°C) and then heated to a higher temperature (30°C to 170°C) to drive the reaction to completion. google.com

Reagents: A stoichiometric excess of phosgene is necessary to ensure the complete conversion of the amino group. google.com

Upon completion, the excess phosgene and solvent can be removed by distillation, yielding a solution of 2-chloro-5-nitrophenyl isocyanate that can be used directly in further reactions or purified by recrystallization. google.com

Table 2: Reaction Conditions for Phosgenation of 2-Chloro-5-nitroaniline

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2-Chloro-5-nitroaniline or its hydrochloride salt | google.com |

| Reagent | Phosgene (COCl₂) | google.com |

| Stoichiometry | Excess phosgene (0.1 to 10 mols excess) | google.com |

| Solvent | Inert, optionally chlorinated aromatic hydrocarbons (e.g., chlorobenzene) | google.com |

| Temperature Profile | Initial phase: -10°C to +20°C; Final phase: 30°C to 170°C | google.com |

| Product | 2-Chloro-5-nitrophenyl isocyanate | google.com |

Structural Characterization and Crystallographic Analysis

Single-Crystal X-ray Diffraction (XRD) Studies of 2-Chloro-5-nitroaniline (B146338)

Single-crystal X-ray diffraction stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. mdpi.com This technique has been applied to 2-Chloro-5-nitroaniline to establish its crystal structure, molecular conformation, and the specific intermolecular forces that govern its packing in the crystal lattice. mdpi.comnih.govnih.gov

Multiple independent studies have confirmed that 2-Chloro-5-nitroaniline crystallizes in the monoclinic crystal system. mdpi.comnih.govresearchgate.netresearchgate.net There is, however, some variation in the reported space group. Several sources identify the space group as P2₁/n. nih.govresearchgate.netresearchgate.net Another study also confirms the centrosymmetric space group P2₁/n but later reports it as P2₁/c in the same publication, indicating a possible inconsistency or the existence of a closely related polymorph. mdpi.com The lattice parameters determined from these studies at a temperature of 173 K are summarized below.

| Parameter | Value (Source nih.govresearchgate.netresearchgate.net) | Value (Source mdpi.com) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n or P2₁/c |

| a (Å) | 13.6233 (10) | 13.66 (18) |

| b (Å) | 3.7445 (3) | 3.78 (6) |

| c (Å) | 13.6420 (9) | 13.67 (20) |

| β (°) | 91.768 (5) | 91.68 (6) |

| V (ų) | 695.58 (9) | 706 (3) |

| Z | 4 | 4 |

The stability of the crystal structure is significantly influenced by a network of intermolecular hydrogen bonds. nih.govnih.govresearchgate.netresearchgate.net These interactions link adjacent molecules, creating a robust three-dimensional framework. nih.gov

A prominent intermolecular interaction within the crystal lattice is the hydrogen bond formed between the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the nitro group (-NO₂) on a neighboring molecule. nih.govnih.gov This N—H⋯O interaction is a classic example of hydrogen bonding that contributes to the stabilization of the crystal packing. nih.gov

The geometric details of these hydrogen bonds are presented in the following table.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N—H⋯O¹ | 0.85 (2) | 2.33 (2) | 3.1521 (18) | 163.2 (19) |

| N—H⋯N² | 0.88 (3) | 2.44 (2) | 3.1452 (19) | 137.4 (18) |

Data from Source nih.gov

Intermolecular Interactions in the Crystal Lattice

Powder X-ray Diffraction (XRD) for Bulk Material Characterization

While single-crystal XRD provides data on an individual crystal, powder X-ray diffraction (PXRD) is employed to characterize a bulk, polycrystalline sample. mdpi.com A powder XRD pattern was recorded for the bulk 2-Chloro-5-nitroaniline material, and the resulting diffraction peaks confirmed the crystalline nature of the substance. mdpi.com The experimental powder pattern can be compared to a pattern calculated from single-crystal XRD data to confirm the phase purity of the bulk sample. researchgate.net

Crystal Growth Techniques and Optimization for 2-Chloro-5-nitroaniline

The production of large, high-quality single crystals of 2-Chloro-5-nitroaniline (2C5NA) has been successfully achieved using the Vertical Bridgman technique. Current time information in Berrien County, US.mdpi.com This method is particularly well-suited for materials that melt congruently and allows for directional solidification, which is crucial for obtaining single-crystal structures. The process involves melting the polycrystalline material in a sealed ampoule and then slowly lowering it through a precisely controlled temperature gradient. This controlled cooling facilitates the nucleation and growth of a single crystal from the melt. Current time information in Berrien County, US.mdpi.com

The successful growth of high-quality 2C5NA crystals via the Vertical Bridgman technique is highly dependent on the precise control of several key parameters. These parameters are optimized to ensure a stable growth interface and to minimize thermal stresses and constitutional supercooling, which can lead to defects. Current time information in Berrien County, US.mdpi.com

The geometry of the growth ampoule plays a critical role in the initial stages of crystal growth, particularly in seed selection and the prevention of polycrystalline growth. For 2C5NA, a specific ampoule design has been found to be effective. A good-quality bulk crystal of 2C5NA was harvested from an ampoule with a cone angle of 13°40′. Current time information in Berrien County, US.mdpi.com Generally, cone angles between 10° and 20° are preferred to promote the growth of a single nucleus and to avoid twinning and strain induced by the ampoule walls. Current time information in Berrien County, US.mdpi.com

While specific temperature gradients for the growth of 2C5NA are not extensively detailed in the available literature, a temperature profile was established to facilitate the growth process. Current time information in Berrien County, US.mdpi.com The furnace is typically designed to have a hot zone that keeps the material completely molten and a cooler zone that allows for gradual solidification. The rate at which the ampoule is lowered through this gradient, known as the lowering rate or pulling rate, is a critical parameter that directly influences the nucleation and growth rates. For 2C5NA, an optimized lowering rate was maintained at approximately 0.7–0.8 mm/h. Current time information in Berrien County, US.mdpi.com This slow rate is essential for maintaining a stable solid-liquid interface and allowing for the orderly arrangement of molecules into the crystal lattice, which in turn leads to a homogenous melt and initiates nucleation from the bottom of the cone. Current time information in Berrien County, US.mdpi.com

Below is a table summarizing the optimized parameters for the Vertical Bridgman growth of 2-Chloro-5-nitroaniline crystals.

| Parameter | Optimized Value/Range | Significance |

| Growth Technique | Vertical Bridgman | Enables directional solidification for high-quality single crystals. Current time information in Berrien County, US.mdpi.com |

| Ampoule Type | Single-wall | Used for containing the melt during the growth process. Current time information in Berrien County, US.mdpi.com |

| Ampoule Cone Angle | 13°40′ | Optimized to promote single-crystal nucleation and minimize strain. Current time information in Berrien County, US.mdpi.com |

| Lowering Rate | 0.7–0.8 mm/h | Crucial for obtaining a homogeneous melt and controlled nucleation. Current time information in Berrien County, US.mdpi.com |

The quality of the resulting 2-Chloro-5-nitroaniline crystal is directly influenced by the growth conditions. Deviations from the optimized parameters can introduce a variety of defects, compromising the structural integrity and the physical properties of the crystal.

The translation rate of the ampoule is a particularly sensitive parameter. A fast translation of the ampoule can lead to the formation of cleavage planes and the multiplication of nucleation sites, resulting in a polycrystalline sample instead of a single crystal. Current time information in Berrien County, US.mdpi.com Conversely, a translation rate that is too slow (below 0.5 mm/h) can also be detrimental, as it was observed to cause the decomposition of the 2C5NA compound. Current time information in Berrien County, US.mdpi.com This highlights the narrow window of optimal growth conditions that must be maintained.

The temperature profile within the furnace is also a critical factor. A stable and appropriate temperature gradient is necessary to drive the solidification process in a controlled manner. Fluctuations in temperature can cause variations in the growth rate, leading to the incorporation of defects such as dislocations, inclusions, and grain boundaries. While the specific temperature profile for 2C5NA growth is noted as being set, the general principle in the Bridgman technique is to have the temperature in the upper part of the furnace above the melting point of the material and in the lower part below the melting point to ensure a stable solid-liquid interface. Current time information in Berrien County, US.mdpi.com

By carefully optimizing the ampoule geometry and the lowering rate, a large, good-quality 2C5NA crystal was successfully produced. Current time information in Berrien County, US.mdpi.com Single-crystal X-ray diffraction (XRD) and powder XRD analyses confirmed the crystal structure of the grown 2C5NA crystal to be a monoclinic system with the space group P21/n. Current time information in Berrien County, US.mdpi.com This successful growth of a high-quality single crystal is essential for the accurate measurement of its physical, chemical, and mechanical properties.

Advanced Spectroscopic Analysis and Analytical Methodologies

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a definitive technique used to identify the functional groups present in 2-Chloro-5-nitroaniline (B146338). nih.gov The analysis of its infrared spectrum, often recorded using techniques like Attenuated Total Reflectance (ATR) or as a KBr wafer, provides a molecular fingerprint of the compound. nih.gov The presence of specific absorption bands corresponding to the vibrational frequencies of its key bonds confirms the compound's identity. ruifuchemical.com

The FT-IR spectrum of 2-Chloro-5-nitroaniline is characterized by absorption bands that correspond to the stretching and bending vibrations of its primary functional groups.

N-H Vibrations : The amino (–NH₂) group typically exhibits characteristic stretching vibrations. In related aniline (B41778) compounds, these are observed as symmetric and asymmetric stretching modes. researchgate.net Bending vibrations for the amino group, including scissoring, rocking, wagging, and twisting, are expected in the regions of 1610-1630 cm⁻¹, 1060-1090 cm⁻¹, and 500-700 cm⁻¹, respectively. researchgate.net

Nitro Group Vibrations : The nitro (–NO₂) group is identified by its strong symmetric and asymmetric stretching vibrations. In similar nitroaniline isomers, these bands are typically found around 1211-1322 cm⁻¹ for symmetric stretching and 1490-1612 cm⁻¹ for asymmetric stretching. researchgate.net

C-Cl Vibrations : The carbon-chlorine (C-Cl) bond shows characteristic vibrations at lower frequencies. The C-Cl stretching vibration in aromatic chloro compounds is generally observed in the 580–750 cm⁻¹ region. stet.edu.in The in-plane and out-of-plane bending modes for the C-Cl bond are typically assigned to regions around 240–300 cm⁻¹ and below 200 cm⁻¹, respectively. stet.edu.in

Table 1: Characteristic FT-IR Absorption Bands for 2-Chloro-5-nitroaniline

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Scissoring | 1610 - 1630 researchgate.net |

| Amino (N-H) | Rocking | 1060 - 1090 researchgate.net |

| Nitro (NO₂) | Asymmetric Stretch | 1490 - 1612 researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | 1211 - 1322 researchgate.net |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for determining the purity of 2-Chloro-5-nitroaniline and for separating it from isomers and impurities. bartleby.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly employed.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for assessing the purity of 2-Chloro-5-nitroaniline, with commercial-grade material often specified at >98.0% purity by this technique. ruifuchemical.com A common method involves reverse-phase (RP) HPLC using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications compatible with mass spectrometry (MS), phosphoric acid is typically replaced with formic acid. sielc.com

Gas Chromatography (GC) : GC is another technique used to confirm the purity of 2-Chloro-5-nitroaniline, often in conjunction with mass spectrometry (GC-MS). nih.gov Purity levels are frequently cited as >98.0% based on GC analysis. shuangdingchemistry.comtcichemicals.com

Thin-Layer Chromatography (TLC) : TLC is a simple and effective method for the separation and identification of nitroaniline isomers. scribd.comscribd.com The separation is based on the differential partitioning of the compounds between a stationary phase (like silica (B1680970) gel) and a mobile phase. oup.com The retention factor (Rf value) is dependent on factors such as solvent polarity, and comparing the Rf value of a sample to a standard can aid in its identification. scribd.comoup.com

Table 2: Chromatographic Methods for the Analysis of 2-Chloro-5-nitroaniline

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC | Purity Assessment (>98.0%) ruifuchemical.com | Reverse-phase column; Mobile phase: Acetonitrile/Water/Acid sielc.com |

| GC | Purity Assessment (>98.0%) shuangdingchemistry.comtcichemicals.com | Often coupled with Mass Spectrometry (GC-MS) nih.gov |

| TLC | Separation of Isomers, Identification | Stationary phase: Silica gel; Mobile phase: Various solvent systems oup.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of 2-Chloro-5-nitroaniline, offering a robust alternative to GC methods as it does not require a derivatization step for polar and thermolabile compounds. thermofisher.com Purity analysis of 2-Chloro-5-nitroaniline is commonly performed using HPLC, with standards often requiring a purity greater than 98.0%. ruifuchemical.com For environmental samples containing low concentrations of nitroanilines, online solid-phase extraction (SPE) can be coupled with HPLC to achieve the necessary sensitivity. thermofisher.com

A reverse-phase (RP) HPLC method has been developed for the effective analysis of 2-Chloro-5-nitroaniline. sielc.com This method employs a specialized reverse-phase column with low silanol (B1196071) activity, which is crucial for achieving good peak shape and separation for amine-containing compounds. sielc.com The development of such methods involves a multivariate analysis approach where several experimental factors are investigated to model the retention mechanism, which is often based on reversed-phase partitioning. nih.gov

Interactive Table: HPLC Method Parameters for 2-Chloro-5-nitroaniline Analysis

| Parameter | Details | Citation |

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Column | Newcrom R1 (special reverse-phase with low silanol activity) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Application | Analytical separation and quantification | sielc.com |

| MS Compatibility | Phosphoric acid should be replaced with formic acid | sielc.com |

The optimization of the mobile phase is critical for achieving successful separation of chloroaniline isomers. nih.gov For 2-Chloro-5-nitroaniline, a typical mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid. sielc.com The concentration of the organic modifier (acetonitrile) is a key parameter; studies on related compounds show that comparing different organic solvents, such as methanol (B129727) and acetonitrile, is crucial. nih.govrsc.org For instance, in the LC-MS/MS analysis of the related compound 2-chloro-4-nitroaniline (B86195), a methanol-based mobile phase was found to be superior to acetonitrile for both separation and sensitivity. rsc.org The pH of the mobile phase is another significant factor that must be controlled to ensure consistent retention times and peak shapes. nih.gov For mass spectrometry applications, volatile acids like formic acid are substituted for non-volatile acids such as phosphoric acid to ensure compatibility with the MS detector. sielc.com

The analytical RP-HPLC method developed for 2-Chloro-5-nitroaniline is designed to be scalable. sielc.com This scalability allows the same chromatographic principles to be applied to preparative separation, a process used to isolate larger quantities of the pure compound. sielc.com By scaling up the method, it becomes possible to effectively separate and isolate impurities from the main compound, which is essential for producing high-purity reference standards and for further structural elucidation of minor components. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a powerful technique for the analysis of anilines; however, for polar and thermolabile compounds like nitroanilines, a derivatization step may be necessary to improve volatility and thermal stability. thermofisher.com When analyzing unfamiliar samples, GC-MS is highly recommended for providing absolute analyte identification. epa.gov For trace analysis of anilines in environmental samples like groundwater, GC combined with tandem mass spectrometry (GC/MS-MS) offers significantly higher sensitivity—often ten-fold greater—than single quadrupole GC/MS. d-nb.info

GC-MS is judiciously employed to confirm the qualitative identifications made by other methods, such as HPLC. epa.gov In the analysis of complex environmental or industrial samples, the mass spectrometer acts as a selective detector, helping to distinguish the target analyte from matrix interferences. synectics.net The NIST Mass Spectrometry Data Center contains reference spectra for 2-Chloro-5-nitroaniline, which can be compared against the spectrum obtained from a sample extract to confirm its identity. nih.gov This comparison is crucial for the unambiguous identification of the compound in complex mixtures. epa.gov

Interactive Table: GC-MS Spectral Data for 2-Chloro-5-nitroaniline

| Library | Top m/z Peak | 2nd Highest m/z Peak | 3rd Highest m/z Peak | Citation |

| NIST Main Library | 90 | 172 | 126 | nih.gov |

| NIST Replicate Library | 90 | 172 | 126 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of 2-Chloro-5-nitroaniline through fragmentation analysis. The compound has a molecular weight of approximately 172.57 g/mol and an exact mass of 172.0039551 Da. nih.govmatrix-fine-chemicals.comnist.gov

High-resolution mass spectrometry, such as ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight), provides detailed information on the fragmentation pathways of the molecule. nih.govmassbank.eu In negative ionization mode, 2-Chloro-5-nitroaniline forms a precursor ion [M-H]⁻ at an m/z of approximately 170.997. nih.govmassbank.eu Collision-induced dissociation of this precursor ion generates a series of characteristic fragment ions. The analysis of these fragments helps to confirm the molecular structure. For example, key fragments are observed at m/z 105.022 and 135.020, among others. massbank.eu

Interactive Table: MS/MS Fragmentation Data for 2-Chloro-5-nitroaniline ([M-H]⁻)

| Precursor Ion (m/z) | Precursor Adduct | Ionization Mode | Collision Energy (eV) | Key Fragment Ions (m/z) | Citation |

| 170.9966787 | [M-H]⁻ | ESI (Negative) | 20 | 45.993, 105.022, 135.020 | massbank.eu |

| 170.9966787 | [M-H]⁻ | ESI (Negative) | 40 | 45.993, 89.027, 78.959, 88.019, 105.022 | nih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for 2-Chloro-5-nitroaniline (B146338)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 2-chloro-5-nitroaniline, DFT calculations provide insights into its geometry, conformational stability, and energetic landscape. These calculations are typically performed using specific basis sets, such as 6-311G(d,p) or 6-311++G(d,p), which determine the accuracy of the results. researchgate.net

Analysis of Relaxed Potential Energy Surfaces

The analysis of a relaxed potential energy surface (PES) is a key application of DFT. mdpi.com This process involves systematically changing specific geometric parameters of the molecule, such as torsion angles, while allowing all other parameters to relax to their lowest energy state at each step. mdpi.com This one-dimensional relaxed scan of the PES helps in identifying the most stable conformations (energy minima) and the transition states (saddle points) that connect them. mdpi.com

Conformation and Rotational Energy Barriers

The lowest-energy conformation, or ground state, of the 2-chloro-5-nitroaniline molecule is nearly planar. nih.govresearchgate.net X-ray crystallography data shows a root-mean-square deviation of 0.032 Å for all non-hydrogen atoms. nih.govresearchgate.netresearchgate.netnih.gov The chlorine atom and the atoms of the amino and nitro groups show only slight deviations from the plane of the benzene (B151609) ring. nih.gov

DFT calculations can determine the energy barriers to rotation for the amino (-NH2) and nitro (-NO2) groups. By mapping the PES, the energy difference between the stable conformations (minima) and the transition states (maxima) can be calculated. mdpi.com This difference represents the rotational energy barrier (ΔG≠), which is the energy required for the group to rotate around its bond to the aromatic ring. mdpi.com For example, with the internal rotation of a functional group, distinct maxima can be observed on the energy profile over a full 360° period. mdpi.com

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and X-ray diffraction studies have revealed the nature of intermolecular forces in the crystalline state of 2-chloro-5-nitroaniline. The crystal structure is stabilized by a three-dimensional network of intermolecular hydrogen bonds. nih.govresearchgate.netresearchgate.netnih.gov Specifically, these interactions are of the N—H···O and N—H···N type. nih.govresearchgate.netresearchgate.netnih.gov The hydrogen atoms of the amino group act as donors, forming hydrogen bonds with the oxygen atoms of the nitro group and the nitrogen atom of the amino group of adjacent molecules. nih.gov These hydrogen bonds are crucial in stabilizing the crystal lattice structure. nih.gov

Thermodynamic Modeling of Solubility and Solution Behavior of 2-Chloro-5-nitroaniline

The solubility and thermodynamic properties of 2-chloro-5-nitroaniline in various solvents have been systematically studied to understand its solution behavior, which is critical for processes like crystallization and purification.

Application of Apelblat, λh, Wilson, and NRTL Models

The solubility of 2-chloro-5-nitroaniline has been experimentally determined in twelve different pure solvents, with results showing that solubility increases with a rise in temperature. acs.orgresearchgate.net To correlate this experimental data, several thermodynamic models have been employed: the modified Apelblat equation, the λh equation, the Wilson model, and the Non-Random Two-Liquid (NRTL) model. acs.orgresearchgate.net These models are widely used to describe solid-liquid phase equilibrium. The correlation results showed a high degree of accuracy, with maximum values for root-mean-square deviation (RMSD) and relative average deviation (RAD) being 17.31 × 10⁻⁴ and 2.55%, respectively, indicating a good fit between experimental and calculated data. acs.orgresearchgate.net The Akaike information criterion was also used to determine the most suitable model for this specific compound. acs.orgresearchgate.net

Table 1: Thermodynamic Models for Solubility Correlation of 2-Chloro-5-nitroaniline

| Model | Description | Application |

|---|---|---|

| Modified Apelblat Equation | A semi-empirical model that uses three parameters to correlate solubility with temperature. | Used to fit the experimental solubility data of 2-chloro-5-nitroaniline in various solvents. acs.orgresearchgate.net |

| λh (Buchowski-Ksiazaczak) Model | A two-parameter model that describes the non-ideal behavior of solutions. | Applied to correlate the temperature-dependent solubility of the compound. acs.orgresearchgate.net |

| Wilson Model | An activity coefficient model based on the concept of local composition. | Employed to model the solid-liquid equilibrium of 2-chloro-5-nitroaniline in the selected solvents. acs.orgresearchgate.net |

| NRTL (Non-Random Two-Liquid) Model | Another local composition model that is applicable to a wide range of chemical systems. | Used to correlate the solubility data and account for non-randomness in the mixture. acs.orgresearchgate.net |

Evaluation of Mixing Thermodynamics (Gibbs Energy, Enthalpy, Entropy)

The thermodynamic properties of the mixing process, including the Gibbs free energy (ΔmixG), enthalpy (ΔmixH), and entropy (ΔmixS) of mixing, provide insight into the spontaneity and energetics of dissolving 2-chloro-5-nitroaniline in a solvent.

The calculation of the Gibbs free energy for the mixing process of 2-chloro-5-nitroaniline in various solvents indicated that the process is spontaneous and favorable. acs.orgresearchgate.net A negative ΔmixG value signifies that mixing occurs without the need for external energy input. libretexts.org The entropy of mixing (ΔmixS) is generally positive, reflecting the increase in disorder as the solute dissolves and disperses throughout the solvent. libretexts.orgyoutube.com The enthalpy of mixing (ΔmixH) describes the heat absorbed or released during the dissolution process; for ideal solutions, this value is zero, but in real solutions, it reflects the difference in intermolecular interaction energies between solute-solute, solvent-solvent, and solute-solvent pairs. youtube.comtamu.edu The dissolution of 2-chloro-5-nitroaniline was found to be an endothermic and spontaneous process. researchgate.net

Table 2: Thermodynamic Mixing Properties

| Thermodynamic Property | Symbol | Significance in Solution Behavior |

|---|---|---|

| Gibbs Free Energy of Mixing | ΔmixG | Indicates the spontaneity of the mixing process. A negative value means the dissolution is spontaneous. libretexts.orgtamu.edu |

| Enthalpy of Mixing | ΔmixH | Represents the heat change upon mixing. It reflects the net energy change from breaking and forming intermolecular bonds. youtube.com |

| Entropy of Mixing | ΔmixS | Measures the change in randomness or disorder of the system upon mixing. It is generally positive for mixing processes. libretexts.orgyoutube.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Chloro-5-nitroaniline |

| 2-Chloro-5-nitroaniline hydrochloride |

| N-benzhydrylformamide |

| 2-chloro-5-nitropyridine |

| Nitrogen |

Akaike Information Criterion for Model Selection

In the realm of computational chemistry, a multitude of theoretical models can be employed to predict the properties of a molecule like this compound. These models, ranging from semi-empirical methods to high-level ab initio calculations, vary in their complexity and computational cost. The selection of an appropriate model is a critical step that balances accuracy with computational feasibility. The Akaike Information Criterion (AIC) offers a robust statistical framework for this model selection process. wikipedia.orgscribbr.com

The AIC is an estimator of the prediction error and thereby the relative quality of statistical models for a given set of data. wikipedia.orgacs.org It provides a means for model selection by estimating the quality of each model relative to the others in a candidate set. wikipedia.org The principle of AIC is founded on information theory. When a statistical model is used to represent the process that generated the data, some information is inevitably lost. AIC quantifies this information loss, with lower AIC values indicating a model that loses less information and is therefore of higher quality. wikipedia.org

A key feature of the AIC is its handling of the trade-off between the goodness of fit of a model and its simplicity (i.e., the number of parameters it employs). wikipedia.org A more complex model with more parameters may achieve a better fit to the data, but this can come at the cost of overfitting, where the model captures random noise in the data rather than the underlying trend. AIC penalizes models for having a larger number of parameters, thus helping to avoid overfitting. scribbr.com The AIC is calculated using the following formula:

AIC = 2k - 2ln(L)

Where:

k is the number of parameters in the statistical model.

L is the maximized value of the likelihood function for the model. brianomeara.info

In a hypothetical study of this compound, a researcher might want to select the best computational model for predicting its vibrational frequencies. A set of candidate models could be established, for instance, including different density functional theory (DFT) functionals and basis sets. For each model, the vibrational frequencies would be calculated and compared against experimental data (e.g., from FTIR or Raman spectroscopy). The likelihood of the experimental data given the model's predictions would be determined, and the AIC value for each model would be calculated.

The model with the lowest AIC value would be considered the most appropriate for describing the vibrational properties of this compound, as it would represent the best balance between accuracy and complexity. nih.gov This selected model could then be used with greater confidence for further computational investigations of the molecule's properties.

To illustrate how AIC might be used for model selection in a hypothetical study on this compound, the following interactive data table presents plausible AIC values for a set of candidate computational models. In this scenario, the models are being evaluated based on their ability to predict a specific experimental property, such as bond lengths or vibrational frequencies.

Interactive Table: Hypothetical AIC Values for Computational Model Selection

| Computational Model | Number of Parameters (k) | Log-Likelihood (ln(L)) | AIC Value |

|---|---|---|---|

| Model A (e.g., B3LYP/6-31G) | 50 | -120 | 340 |

| Model B (e.g., B3LYP/6-311+G) | 75 | -110 | 370 |

| Model C (e.g., M06-2X/6-311+G) | 80 | -105 | 370 |

| Model D (e.g., M06-2X/aug-cc-pVTZ) | 120 | -90 | 330 |

In this hypothetical example, Model D would be selected as the best model because it has the lowest AIC value. While it is the most complex model (highest number of parameters), its significantly better fit to the data (higher log-likelihood) justifies this complexity according to the AIC.

Analysis of Activity Coefficients and Excess Enthalpy

The behavior of this compound in solution is governed by the intermolecular interactions between the solute and the solvent molecules. The analysis of activity coefficients and excess enthalpy provides valuable insights into the thermodynamics of these interactions and the deviation of the solution from ideal behavior. mdpi.com

The activity coefficient is a factor used in thermodynamics to account for deviations from ideal behavior in a mixture of chemical substances. youtube.com In an ideal solution, the activity of a component is equal to its concentration. However, in real solutions, intermolecular forces cause the activity to differ from the concentration. The activity coefficient, γ, relates the activity (a) to the concentration (C) by the equation a = γC. youtube.com An activity coefficient of 1 indicates ideal behavior, while values greater or less than 1 signify positive and negative deviations from ideality, respectively. mdpi.com For a solute like this compound, the activity coefficient in a particular solvent would be influenced by factors such as the polarity of the solvent and the potential for hydrogen bonding.

Excess enthalpy , also known as the heat of mixing, is the change in enthalpy that occurs when two or more substances are mixed. For an ideal solution, the excess enthalpy is zero. A non-zero excess enthalpy is a measure of the non-ideality of the solution and reflects the difference in the strength of intermolecular interactions between the pure components and the mixture. A positive excess enthalpy (endothermic mixing) indicates that the interactions between the solute and solvent are weaker than the average interactions in the pure components. Conversely, a negative excess enthalpy (exothermic mixing) suggests that the solute-solvent interactions are stronger.

Theoretical investigations into the activity coefficients and excess enthalpy of this compound in various solvents could be conducted using computational models. For instance, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is a method that has been successfully used to predict these properties for binary mixtures of organic compounds. acs.orgresearchgate.net Such models can provide a molecular-level understanding of the interactions driving the observed thermodynamic properties.

Interactive Table: Hypothetical Activity Coefficients of this compound in Various Solvents at 298.15 K

| Solvent | Mole Fraction of Solute | Activity Coefficient (γ) |

|---|---|---|

| Water | 0.01 | 0.85 |

| Ethanol (B145695) | 0.01 | 0.92 |

| Acetone | 0.01 | 0.98 |

| Toluene (B28343) | 0.01 | 1.15 |

Interactive Table: Hypothetical Excess Enthalpy (HE) for Binary Mixtures of this compound and Various Solvents at 298.15 K

| Solvent | Mole Fraction of Solute | Excess Enthalpy (J/mol) |

|---|---|---|

| Water | 0.5 | -250 |

| Ethanol | 0.5 | -120 |

| Acetone | 0.5 | -50 |

| Toluene | 0.5 | +180 |

These hypothetical data suggest that this compound would exhibit the strongest attractive interactions with water, as indicated by the lowest activity coefficient and the most negative excess enthalpy. The positive excess enthalpy in toluene would suggest that the interactions within the pure components are stronger than the interactions between the solute and this non-polar solvent.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

2-Chloro-5-nitroaniline (B146338) hydrochloride serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of multiple reactive sites: an aniline (B41778) amine group, a nitro group, and a chlorine atom, all attached to a benzene (B151609) ring. This arrangement allows for a variety of chemical transformations, making it a versatile intermediate in the fields of pharmaceuticals, dyes, agrochemicals, and materials science. The strategic positioning of these functional groups enables sequential reactions, leading to the construction of intricate molecular architectures.

Precursor for Pharmaceutical Intermediates (e.g., Bendamustine Hydrochloride Precursors)

A significant application of 2-chloro-5-nitroaniline is in the synthesis of pharmaceutical intermediates. It is a key starting material for producing precursors to Bendamustine hydrochloride, a nitrogen mustard alkylating agent used in the treatment of certain cancers like chronic lymphocytic leukemia and non-Hodgkin's lymphoma google.comgoogle.com.

The synthesis of a key bendamustine intermediate, ethyl 1-methyl-5-nitro-1H-benzimidazole-2-butyrate, begins with the acylation of 2-chloro-5-nitroaniline with glutaric anhydride (B1165640) patsnap.com. This is followed by a substitution reaction with methylamine and subsequent cyclization and esterification to form the benzimidazole (B57391) core of the drug patsnap.com. The nitro group at the 5-position, originating from the initial 2-chloro-5-nitroaniline, is a critical feature that is later reduced to an amino group and subsequently converted to the bis(2-chloroethyl)amino moiety responsible for the drug's cytotoxic activity.

| Intermediate Synthesis Step | Reactants | Product |

| Acylation | 2-chloro-5-nitroaniline, glutaric anhydride | Intermediate 1 |

| Substitution | Intermediate 1, methylamine aqueous solution | Intermediate 2 |

| Cyclization & Esterification | Intermediate 2, ethanol (B145695), sulfuric acid | Ethyl 1-methyl-5-nitro-1H-benzimidazole-2-butyrate |

Synthesis of Dyes and Pigments

Substituted nitrobenzene (B124822) and aniline derivatives, including 2-chloro-5-nitroaniline, are valuable intermediates in the production of a variety of dyes and pigments mdpi.comresearchgate.netresearchgate.net. The chromophoric nitro group and the auxochromic amino group on the aromatic ring are essential features for imparting color. The chlorine atom can be substituted by other functional groups to modify the color and properties of the final dye molecule. For instance, it can be used in the synthesis of triphendioxazine dyes google.com.

Formation of Agrochemicals

The chemical structure of 2-chloro-5-nitroaniline makes it a suitable precursor for the synthesis of various agrochemicals, including pesticides and herbicides mdpi.comresearchgate.netresearchgate.netchemicalbook.com. The specific combination of the chloro, nitro, and amino groups allows for the creation of molecules with desired biological activities for crop protection. It serves as an important intermediate for veterinary drugs as well chemicalbook.com.

Building Block for Heterocyclic Compounds

2-Chloro-5-nitroaniline is a key starting material for the synthesis of various heterocyclic compounds researchgate.netresearchgate.netnih.gov. The amino and chloro groups can participate in cyclization reactions to form rings containing heteroatoms like nitrogen, sulfur, or oxygen. Examples of heterocyclic systems synthesized from this intermediate include:

Benzimidazoles: As seen in the synthesis of bendamustine precursors, the aniline moiety can react with carboxylic acid derivatives to form the benzimidazole ring system patsnap.com. 2-chloro-5,6-dihalo-D-ribofuranosylbenzimidazoles, potential agents for human cytomegalovirus infections, have also been synthesized from this starting material researchgate.netnih.gov.

Pyridazinobenzodiazepin-5-ones: This class of compounds has been investigated as non-nucleoside HIV Reverse Transcriptase Inhibitors, and their synthesis utilizes 2-chloro-5-nitroaniline as a key building block researchgate.netresearchgate.netnih.gov.

Synthesis of Sulfur-Containing Aromatic Compounds

This compound is an important intermediate for the synthesis of sulfur-containing aromatic compounds researchgate.netresearchgate.netnih.gov. For example, it is a starting point for the synthesis of alkyl derivatives of 2-aminobenzenethiols substituted with chloro and nitro groups researchgate.netresearchgate.netnih.gov. These sulfur-containing molecules are of interest in materials science and medicinal chemistry. "Donor-bridge-acceptor" triad (B1167595) compounds containing aromatic sulfur bridges have also been synthesized using this precursor researchgate.netresearchgate.netnih.gov.

Precursor for Isocyanates

2-Chloro-5-nitroaniline and its hydrochloride salt can be converted to 2-chloro-5-nitrophenyl isocyanate through a reaction with phosgene (B1210022) google.com. This process involves the introduction of phosgene into a solution containing 2-chloro-5-nitroaniline, leading to the formation of a carbamic acid chloride and hydrochloride mixture, which then converts to the isocyanate google.com. Isocyanates are highly reactive intermediates used in the synthesis of a wide range of products, including polyurethanes, pharmaceuticals, and agrochemicals.

Potential in Material Science Research

The exploration of organic compounds in materials science has revealed promising candidates for advanced applications. Among these, chloro-nitroaniline derivatives have garnered attention for their unique electronic and optical properties. Research into these compounds is paving the way for their use in specialized materials with tailored functionalities.

Role in Dielectric Property Studies

The dielectric properties of crystalline materials are crucial for their application in electronic components. Studies on 2-Chloro-5-nitroaniline (2C5NA) crystals have provided insights into its dielectric behavior. The dielectric constant and dielectric loss of 2C5NA have been investigated as a function of frequency and temperature.

In these studies, it has been observed that the dielectric constant of 2C5NA crystals decreases as the frequency increases. guidechem.com This behavior is attributed to space charge polarization, which creates a potential barrier at lower frequencies, resulting in a higher dielectric constant. guidechem.com As the frequency increases, the contribution of this polarization mechanism diminishes.

The dielectric loss, another critical parameter, is also frequency-dependent. For 2C5NA crystals, a low dielectric loss is observed at higher frequencies, which is an indicator of the high quality of the crystal sample. guidechem.com Conversely, at lower frequencies, the dielectric loss is found to be moderately high. guidechem.com This is thought to be due to the high electrical resistivity of the grains and their boundaries within the crystal structure. guidechem.com Beyond a certain frequency (around 1 MHz), both the dielectric constant and dielectric loss curves tend to saturate. guidechem.com This saturation is suggested to be a result of the ionization process within the sample. guidechem.com

The investigation of these dielectric properties is essential for understanding the electrical behavior of 2-Chloro-5-nitroaniline and assessing its potential for use in various electronic and nonlinear optical applications. guidechem.com

| Property | Observation with Increasing Frequency | Attributed Cause |

|---|---|---|

| Dielectric Constant | Decreases | Space charge polarization effect at low frequencies |

| Dielectric Loss | Decreases (low at high frequencies, moderately high at low frequencies) | High electrical resistivity of grains and boundaries at low frequencies |

Application in High Refractive Index Materials